molecular formula C6H3BrN2O2 B14434340 5-(Bromoethynyl)pyrimidine-2,4(1H,3H)-dione CAS No. 77530-00-8

5-(Bromoethynyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14434340
CAS No.: 77530-00-8
M. Wt: 215.00 g/mol
InChI Key: LKTQRCSUYNIRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromoethynyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic, heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromoethynyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of ethynylpyrimidine-2,4(1H,3H)-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromoethynyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Catalysts such as palladium or copper salts are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

5-(Bromoethynyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Bromoethynyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with nucleic acids. The bromine atom can form covalent bonds with biological targets, leading to the inhibition of their function. The compound’s ability to participate in various chemical reactions also allows it to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Ethynylpyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Iodoethynylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an iodine atom, which can lead to different reactivity and biological activity.

    5-(Chloroethynyl)pyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom, offering different chemical properties and reactivity.

Uniqueness

5-(Bromoethynyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials .

Properties

CAS No.

77530-00-8

Molecular Formula

C6H3BrN2O2

Molecular Weight

215.00 g/mol

IUPAC Name

5-(2-bromoethynyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H3BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h3H,(H2,8,9,10,11)

InChI Key

LKTQRCSUYNIRSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C#CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.